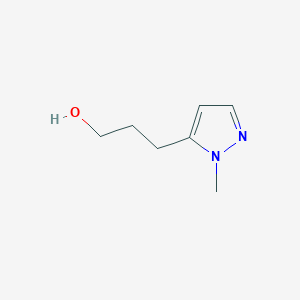

3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(2-methylpyrazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H12N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-5,10H,2-3,6H2,1H3 |

InChI Key |

QCJKGEQAOIQBSZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)CCCO |

Origin of Product |

United States |

Nomenclature, Systematics, and Stereochemical Considerations for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Systematic IUPAC Nomenclature of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol

The systematic name of a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous description of its molecular structure. The IUPAC name for the compound is This compound .

This name is derived according to a set of established rules:

Principal Functional Group : The hydroxyl (-OH) group is the principal functional group, which gives the suffix "-ol".

Parent Chain : The longest carbon chain containing the principal functional group is a three-carbon chain, hence the root name "propan-". The "-1-" indicates that the hydroxyl group is located on the first carbon atom of this chain. This gives the parent name "propan-1-ol".

Substituent : The propan-1-ol chain is attached to a substituted pyrazole (B372694) ring, which is treated as a substituent.

Pyrazole Ring : The heterocyclic ring is a pyrazole. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom in the unsubstituted ring, a standard practice in heterocyclic nomenclature.

Substituents on the Pyrazole Ring :

A methyl group (-CH₃) is attached to the nitrogen atom at position 1, denoted as "1-Methyl".

The parent propan-1-ol chain is attached to the pyrazole ring at position 5, denoted by "-5-yl". The "-yl" suffix indicates that the ring is a substituent.

Assembly : Combining these parts, the substituent is named "1-Methyl-1H-pyrazol-5-yl". The number "3-" at the beginning indicates that this entire substituent is attached to the third carbon of the "propan-1-ol" parent chain.

This systematic approach ensures that the name corresponds to one unique chemical structure.

| Component | IUPAC Rule Application |

| Parent Hydride | Propane |

| Principal Functional Group | -OH (Alcohol) |

| Parent Compound | Propan-1-ol |

| Substituent | 1-Methyl-1H-pyrazol-5-yl |

| Locant | 3- |

| Final IUPAC Name | This compound |

Conformational Analysis and Potential Isomerism of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, the relevant type of isomerism is conformational isomerism.

Conformational Isomers (Conformers) Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org Due to the presence of several single (sigma) bonds, this compound exists as a dynamic equilibrium of multiple conformers. The primary bonds allowing for this rotational freedom are:

The C5-C bond between the pyrazole ring and the propyl chain.

The C-C bonds within the propyl chain.

The C-O bond of the alcohol group.

Rotation around these bonds leads to various conformers, such as staggered and eclipsed forms. The staggered conformations are generally more stable and thus more populated because they minimize steric hindrance and torsional strain between atoms and groups. libretexts.org For instance, viewing the molecule along the central C-C bond of the propyl chain, the staggered conformation would have the hydrogen atoms and carbon groups positioned as far apart as possible. In solution at room temperature, these conformers rapidly interconvert.

Chirality and Stereoisomeric Forms (if applicable) and Their Distinctive Attributes

Chirality Analysis Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. A common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different groups.

An examination of the structure of this compound reveals that it is an achiral molecule. No carbon atom in the structure is bonded to four distinct substituent groups:

C1 (of the propanol (B110389) chain) : Bonded to one hydroxyl group (-OH), one C₂H₄-pyrazolyl group, and two hydrogen atoms. Since it is bonded to two identical hydrogen atoms, it is not a chiral center.

C2 (of the propanol chain) : Bonded to the C1H₂OH group, the C3H₂-pyrazolyl group, and two hydrogen atoms. It is not a chiral center.

C3 (of the propanol chain) : Bonded to the pyrazole ring, the C₂H₄OH group, and two hydrogen atoms. It is not a chiral center.

Stereoisomeric Forms Because the molecule lacks any chiral centers or other elements of chirality (like axial or planar chirality), it does not exhibit stereoisomerism. Therefore, it has no enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). The compound exists as a single, achiral entity.

Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol, two primary disconnections are considered logical.

Disconnection 1 (C5-Side Chain): The most straightforward disconnection is at the C-C bond between the pyrazole (B372694) ring's C5 position and the propanol (B110389) side chain. This leads to a 1-methyl-1H-pyrazole synthon (functionalized at C5, e.g., with a halogen for cross-coupling) and a three-carbon synthon representing the propanol moiety, such as propanal or a related species.

Disconnection 2 (Pyrazole Ring): A more fundamental disconnection involves breaking the pyrazole ring itself. This approach, based on classical pyrazole synthesis, leads to methylhydrazine and a 1,3-dielectrophilic compound, specifically a six-carbon γ-hydroxy-α,β-dicarbonyl precursor or a related equivalent. chim.it This strategy builds the core of the molecule from acyclic precursors.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Conventional Synthetic Routes to the Pyrazole Core and the Propanol Moiety

Conventional methods remain a cornerstone for heterocyclic synthesis due to their reliability and the availability of starting materials.

The most common and classic method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov

In the context of this compound, the key reactants would be methylhydrazine and a suitable 1,3-dicarbonyl precursor that already contains the three-carbon chain with a protected hydroxyl group. For instance, a derivative of 6-hydroxy-1,3-hexanedione could be used. A significant challenge in this approach is controlling the regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine like methylhydrazine can yield two regioisomers: the 1,3-disubstituted and the desired 1,5-disubstituted pyrazole. Reaction conditions, such as pH and the steric bulk of the substituents, can be adjusted to favor the formation of one isomer over the other. mdpi.com

Table 1: Examples of Precursors for Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine | Potential Pyrazole Product(s) |

|---|---|---|

| 6-hydroxy-1,3-hexanedione | Methylhydrazine | This compound & 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol |

This interactive table summarizes potential starting materials for the Knorr synthesis route.

An alternative conventional strategy involves functionalizing a pre-existing pyrazole ring. This method separates the construction of the pyrazole core from the elaboration of the side chain. The synthesis would begin with a simpler, functionalized pyrazole, such as 1-methyl-1H-pyrazole-5-carboxylic acid or its ester derivative.

The side chain can be built through a series of well-established organic transformations:

Reduction: The carboxylic acid or ester can be reduced to the corresponding primary alcohol (1-methyl-1H-pyrazol-5-yl)methanol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Chain Elongation: The resulting alcohol can be converted to a halide (e.g., using PBr₃) and then used in a nucleophilic substitution reaction with a two-carbon nucleophile, such as the cyanide ion, followed by reduction. A more direct approach would be the oxidation of the alcohol to an aldehyde (1-methyl-1H-pyrazole-5-carbaldehyde), followed by a Wittig reaction or a Grignard reaction with a suitable two-carbon reagent to extend the chain, and subsequent modification to achieve the propanol structure.

Table 2: Functional Group Transformations for Side Chain Introduction

| Starting Pyrazole | Reagent(s) | Intermediate Product | Final Transformation |

|---|---|---|---|

| 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester | 1. LiAlH₄2. PBr₃3. NaCN4. H₂/Ni | 3-(1-Methyl-1H-pyrazol-5-yl)acetonitrile | Hydrolysis and reduction |

This interactive table outlines multi-step pathways to introduce the propanol side chain onto a pyrazole core.

Modern Synthetic Approaches and Advanced Methodologies

Modern synthetic chemistry offers more efficient and selective methods, particularly through the use of catalysis. rsc.org

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and offer a modular approach to the target molecule. rsc.org This strategy typically involves coupling a halogenated pyrazole with a suitable organometallic reagent.

A plausible route would be the Suzuki or Stille coupling of 5-bromo-1-methyl-1H-pyrazole with a boronic acid or organotin reagent containing the three-carbon propanol chain (with the alcohol group protected). Another option is the Sonogashira coupling with an alkyne like propargyl alcohol, followed by the reduction of the triple bond.

A more advanced and atom-economical approach is direct C-H functionalization. researchgate.net This method avoids the need for pre-functionalized pyrazoles (like halo-pyrazoles). rsc.org While the C5 position of pyrazoles can be reactive towards strong bases, transition-metal-catalyzed C-H activation provides an alternative pathway to introduce substituents directly onto the pyrazole ring. rsc.orgresearchgate.net For instance, a palladium-catalyzed reaction could potentially couple 1-methyl-1H-pyrazole directly with a molecule like allyl alcohol or a related derivative.

Table 3: Comparison of Modern Catalytic Approaches

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst Example |

|---|---|---|---|

| Suzuki Coupling | 5-Bromo-1-methyl-1H-pyrazole | 3-(dihydroxyboryl)propan-1-ol (protected) | Pd(PPh₃)₄ |

| Sonogashira Coupling | 5-Iodo-1-methyl-1H-pyrazole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI |

| Direct C-H Functionalization | 1-Methyl-1H-pyrazole | Allyl alcohol (protected) | Pd(OAc)₂ |

This interactive table compares different catalytic methods for synthesizing the target compound.

Regioselectivity: As mentioned in section 3.2.1, controlling regioselectivity is the most significant challenge in the synthesis of 1,5-disubstituted pyrazoles from unsymmetrical precursors. Modern methods, particularly those involving directed metalations or C-H functionalizations, can offer superior control. nih.govacs.org By using a directing group, it is possible to selectively functionalize a specific position on the pyrazole ring, thus avoiding the formation of unwanted isomers. researchgate.net

Chemoselectivity: In multi-step syntheses involving functional group transformations or cross-coupling reactions, chemoselectivity is crucial. This often requires the use of protecting groups, for example, to mask the hydroxyl group of the propanol side chain while performing reactions on the pyrazole core or vice versa.

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable in this case.

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Biocatalysis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of this compound and its precursors, several green chemistry strategies can be employed.

Solvent-Free and Microwave-Assisted Reactions:

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. Solvent-free or solid-state reactions represent a significant advancement in green chemistry. For pyrazole synthesis, reactions can be conducted by grinding the reactants together, sometimes with a catalytic amount of a solid support, which can lead to higher yields, shorter reaction times, and easier purification.

Microwave-assisted synthesis is another green technique that can significantly accelerate chemical reactions. In the context of pyrazole synthesis, microwave irradiation can reduce reaction times from hours to minutes and often results in higher product yields with fewer side products compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. While specific biocatalytic routes for this compound are not extensively documented, the broader field of enzyme-catalyzed synthesis of heterocycles is growing. For instance, lipases have been used in the synthesis of other substituted pyrazoles. An enzymatic approach could potentially offer high regio- and enantioselectivity, which is often challenging to achieve with conventional chemical methods. The use of enzymes also allows for reactions to be carried out under mild conditions, reducing energy consumption and the formation of degradation products.

A hypothetical biocatalytic approach for a precursor to this compound could involve the enzymatic condensation of a hydrazine derivative with a dicarbonyl compound. This would proceed under mild temperature and pH conditions, likely in an aqueous medium, thereby significantly reducing the environmental footprint of the synthesis.

| Green Chemistry Approach | Advantages | Potential Application in Synthesis |

| Solvent-Free Synthesis | Reduced solvent waste, potentially higher yields, simplified purification. | Grinding of a suitable diketone precursor with methylhydrazine. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, fewer side products. | Microwave irradiation for the cyclization step to form the pyrazole ring. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts (enzymes). | Enzymatic condensation to form the pyrazole ring or resolution of a racemic intermediate. |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and waste. For the multi-step synthesis of this compound, each step requires careful optimization of parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry.

The formation of the substituted pyrazole ring is a key step. This is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The yield of this reaction can be highly dependent on the reaction conditions.

Key Optimization Parameters:

Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. For the cyclization to form the pyrazole ring, a systematic study of temperatures, for example, from room temperature to the boiling point of the solvent, would be necessary to find the optimal balance between reaction rate and selectivity.

Catalyst: The choice and concentration of the catalyst are critical. For pyrazole synthesis, both acid and base catalysts can be employed. The optimization would involve screening different catalysts and their loadings to achieve the highest yield.

Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. A range of solvents from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene) should be evaluated.

Reactant Ratio: The stoichiometry of the reactants, particularly the hydrazine derivative, can impact the yield and impurity profile. Using a slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess could lead to the formation of byproducts.

Yield Enhancement Strategies:

Use of Protecting Groups: In some cases, protecting reactive functional groups in the starting materials can prevent side reactions and improve the yield of the desired product. The protecting group is then removed in a subsequent step.

Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ monitoring of reactions using spectroscopic techniques (e.g., FT-IR, Raman), can provide real-time data on reaction progress, allowing for precise control of reaction parameters and identification of the optimal endpoint, thus maximizing yield.

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Effect on Yield |

| Temperature (°C) | 25 - 110 | 80 | Increased reaction rate without significant byproduct formation. |

| Catalyst Loading (mol%) | 1 - 10 | 5 | Sufficient to catalyze the reaction efficiently without promoting side reactions. |

| Solvent | Toluene, Ethanol (B145695), DMF | Ethanol | Good solubility of reactants and facilitates product crystallization upon cooling. |

| Reaction Time (h) | 1 - 24 | 6 | Sufficient time for reaction completion without degradation of the product. |

Impurity Profiling and Purification Techniques for Synthetic Intermediates and the Final Compound

Impurity profiling is a critical aspect of chemical synthesis, particularly for compounds intended for specialized applications. A thorough understanding of the potential impurities that can arise during the synthesis of this compound is essential for developing effective purification strategies.

Potential Impurities:

Impurities can originate from starting materials, intermediates, byproducts of the main reaction, or degradation products. In the synthesis of substituted pyrazoles, common impurities can include:

Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to the formation of two different regioisomers. For example, in the synthesis of this compound, the isomeric 5-(1-methyl-1h-pyrazol-3-yl)propan-1-ol could be a potential impurity.

Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials in the final product.

Byproducts from Side Reactions: Side reactions, such as the self-condensation of the dicarbonyl compound or reactions involving solvent molecules, can generate various byproducts.

Degradation Products: The final compound or intermediates may degrade under the reaction or purification conditions, leading to the formation of impurities.

Purification Techniques:

A combination of purification techniques is often employed to achieve the desired purity of this compound and its intermediates.

Crystallization: This is a primary technique for purifying solid compounds. The choice of solvent is crucial for effective crystallization. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. For non-volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and analysis. Gas Chromatography (GC) can be used for volatile impurities.

Distillation: For liquid intermediates or the final product, distillation under reduced pressure can be an effective method of purification, separating compounds based on their boiling points.

Acid-Base Extraction: If the impurities have different acid-base properties than the desired product, extraction techniques can be used to separate them. For instance, forming a salt of the pyrazole product could allow for its separation from non-basic impurities.

| Impurity Type | Potential Origin | Analytical Detection Method | Purification Method |

| Regioisomer | Non-selective cyclization | HPLC, GC-MS, NMR | Preparative HPLC, Fractional Crystallization |

| Unreacted Starting Materials | Incomplete reaction | HPLC, TLC, GC | Column Chromatography, Recrystallization |

| Byproducts | Side reactions | GC-MS, LC-MS | Column Chromatography, Distillation |

| Degradation Products | Instability of product/intermediates | HPLC, LC-MS | Recrystallization, Chromatography |

Chemical Reactivity and Derivatization Strategies for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Reactions at the Hydroxyl Group

The propan-1-ol side chain offers a versatile site for chemical modification through reactions typical of primary alcohols. These transformations allow for the introduction of diverse functional groups, altering the molecule's physical and chemical properties.

The hydroxyl group of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol can be readily converted into ester and ether linkages, which are fundamental transformations in organic synthesis.

Esterification can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid, produces the corresponding ester. byjus.comchemguide.co.uk The reaction is an equilibrium process, and yields can be maximized by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, can be used to achieve faster and more complete conversion, often at room temperature or with gentle heating. chemguide.co.uk

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Acetic Anhydride, Pyridine | 3-(1-Methyl-1h-pyrazol-5-yl)propyl acetate (B1210297) |

| This compound | Benzoyl Chloride, Triethylamine | 3-(1-Methyl-1h-pyrazol-5-yl)propyl benzoate |

Etherification is most commonly accomplished via the Williamson ether synthesis. wikipedia.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.comlibretexts.org This alkoxide then displaces a halide from a primary alkyl halide to form the ether. wikipedia.orgbyjus.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. Sodium Hydride (NaH) 2. Ethyl Iodide (CH₃CH₂I) | 5-(3-Ethoxypropyl)-1-methyl-1h-pyrazole |

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent. chemistryviews.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will terminate the oxidation at the aldehyde stage. libretexts.org The use of strong oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will result in the formation of the corresponding carboxylic acid, 3-(1-Methyl-1h-pyrazol-5-yl)propanoic acid. chemistryviews.orgamazonaws.com

The hydroxyl group itself is not susceptible to reduction. The pyrazole (B372694) ring is also generally resistant to catalytic or chemical reduction under standard conditions.

| Desired Product | Typical Reagent(s) |

|---|---|

| 3-(1-Methyl-1h-pyrazol-5-yl)propanal | Pyridinium Chlorochromate (PCC) |

| 3-(1-Methyl-1h-pyrazol-5-yl)propanoic acid | Potassium Permanganate (KMnO₄) |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. masterorganicchemistry.com Therefore, it must first be converted into a more reactive functional group. A common strategy is to transform the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.ca The resulting tosylate is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles in SN2 reactions. pearson.comnih.gov This two-step sequence allows for the introduction of azides, nitriles, halides, and thiols at the terminus of the propyl side chain. pearson.comnih.gov

| Intermediate | Nucleophile | Final Product |

|---|---|---|

| 3-(1-Methyl-1h-pyrazol-5-yl)propyl tosylate | Sodium Azide (B81097) (NaN₃) | 5-(3-Azidopropyl)-1-methyl-1h-pyrazole |

| 3-(1-Methyl-1h-pyrazol-5-yl)propyl tosylate | Sodium Cyanide (NaCN) | 4-(1-Methyl-1h-pyrazol-5-yl)butanenitrile |

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an electron-rich aromatic system. Its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. The N1-methyl group prevents tautomerism and directs the reactivity patterns of the ring carbons.

Like other aromatic compounds, the pyrazole ring can undergo electrophilic aromatic substitution (EAS). In N-substituted pyrazoles, the C4 position is the most electron-rich and thus the most susceptible to attack by electrophiles. rrbdavc.orgnih.gov The attack at C3 or C5 is disfavored as it generates a less stable cationic intermediate. rrbdavc.org Therefore, reactions such as nitration, halogenation, and sulfonation are expected to occur selectively at the C4 position. scribd.com For example, nitration using a mixture of nitric acid and sulfuric acid would yield 1-methyl-4-nitro-5-(3-hydroxypropyl)-1H-pyrazole. masterorganicchemistry.com Studies on the nitration of analogous 1,5-disubstituted pyrazoles confirm that under forcing conditions, substitution occurs at the C4 position of the pyrazole nucleus. rsc.org

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-(1-Methyl-4-nitro-1h-pyrazol-5-yl)propan-1-ol |

| Bromination | Br₂ / Acetic Acid | 3-(4-Bromo-1-methyl-1h-pyrazol-5-yl)propan-1-ol |

| Sulfonation | Fuming H₂SO₄ | 1-Methyl-5-(3-hydroxypropyl)-1h-pyrazole-4-sulfonic acid |

While the pyrazole ring is electron-rich and favors electrophilic attack, the C3 and C5 positions are rendered somewhat electron-deficient due to their proximity to the electronegative nitrogen atoms. nih.gov This makes them potential sites for nucleophilic attack, although such reactions are less common and typically require strong nucleophiles or activated substrates. nih.gov

Ring transformations of the pyrazole core are not common under standard conditions due to its aromatic stability. However, theoretical studies suggest that nucleophilic attack, for instance by amines on related pyrazole-boron structures, can lead to ring-opening. scholaris.ca Such transformations for this compound would likely require harsh reaction conditions or specialized reagents designed to overcome the aromatic stabilization of the heterocycle.

Metalation and Organometallic Derivatives

The pyrazole ring is susceptible to metalation, a process that involves the replacement of a hydrogen atom with a metal, typically lithium. This transformation is a powerful tool for further functionalization of the heterocyclic core. In the context of this compound, metalation can occur at two primary positions on the pyrazole ring: C3 and C4. The regioselectivity of this reaction is influenced by the directing effects of the substituents.

The N-methyl group at position 1 and the alkyl side chain at position 5 are key determinants of the reaction's outcome. The primary alcohol of the propanol (B110389) side chain can also play a crucial role. The hydroxyl group can be deprotonated by strong bases like n-butyllithium (n-BuLi) to form a lithium alkoxide. This alkoxide can then act as an intramolecular directing group, favoring metalation at the adjacent C4 position through a process known as directed ortho-metalation (DoM).

However, the acidity of the C3 proton in 1-substituted pyrazoles can also lead to direct deprotonation at this position. The reaction conditions, including the choice of base, solvent, and temperature, are critical in controlling the regioselectivity between C3 and C4 lithiation.

Once formed, these lithiated pyrazole intermediates are potent nucleophiles that can react with a variety of electrophiles to generate a wide range of organometallic and functionalized derivatives. For instance, reaction with metal halides (e.g., ZnCl₂, CuI, PdCl₂) can produce the corresponding organozinc, organocopper, or organopalladium species. These organometallic derivatives are valuable intermediates in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of aryl, vinyl, or alkyl groups onto the pyrazole ring. nih.gov The coordination chemistry of pyrazole-containing ligands is also extensive, with the nitrogen atoms of the pyrazole ring readily coordinating to various transition metals to form stable complexes. rsc.orgnih.govrsc.orgnih.govrsc.org

| Reaction Type | Reagents | Potential Intermediate | Electrophile (E+) | Potential Product |

|---|---|---|---|---|

| Directed ortho-Metalation | 2 equiv. n-BuLi, THF, -78 °C | 4-Lithio-3-(1-methyl-1H-pyrazol-5-yl)propan-1-olate | (CH₃)₃SiCl | 3-(1-Methyl-4-(trimethylsilyl)-1H-pyrazol-5-yl)propan-1-ol |

| C3-Metalation | 1 equiv. LDA, THF, -78 °C | 3-Lithio-5-(3-hydroxypropyl)-1-methyl-1H-pyrazole | CO₂ then H₃O⁺ | 5-(3-Hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylic acid |

| Transmetalation | 4-Lithio intermediate | ZnCl₂ | 4-Iodotoluene, Pd(PPh₃)₄ | 3-(1-Methyl-4-(p-tolyl)-1H-pyrazol-5-yl)propan-1-ol |

Transformations of the Alkyl Chain

The 3-hydroxypropyl side chain of this compound offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into the functionalization of the existing propanol linker and methodologies for altering its length.

Functionalization of the Propanol Linker

The primary alcohol is the most reactive site on the alkyl chain and can be readily converted into other functional groups. Standard organic transformations can be applied to achieve these modifications.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield 3-(1-methyl-1H-pyrazol-5-yl)propanal. Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will result in the formation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.

Esterification and Etherification: The hydroxyl group can undergo Fischer esterification with carboxylic acids under acidic catalysis or be acylated using acyl chlorides or anhydrides in the presence of a base to form various esters. Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which is then reacted with an alkyl halide.

Conversion to Halides and Amines: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, or directly to an alkyl halide using reagents like SOCl₂ or PBr₃. These alkyl halides are versatile intermediates that can be displaced by a variety of nucleophiles. For example, reaction with sodium azide (NaN₃) followed by reduction (e.g., with LiAlH₄ or H₂/Pd) provides the corresponding amine, 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine.

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| This compound | Oxidation | PCC, CH₂Cl₂ | 3-(1-Methyl-1H-pyrazol-5-yl)propanal |

| This compound | Oxidation | KMnO₄, H₂O, heat | 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid |

| This compound | Esterification | Acetic anhydride, Pyridine | 3-(1-Methyl-1H-pyrazol-5-yl)propyl acetate |

| This compound | Halogenation | SOCl₂ | 5-(3-Chloropropyl)-1-methyl-1H-pyrazole |

| 5-(3-Chloropropyl)-1-methyl-1H-pyrazole | Amination | 1. NaN₃; 2. LiAlH₄ | 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine |

Chain Elongation and Shortening Methodologies

Modifying the length of the alkyl linker between the pyrazole ring and the terminal functional group is a common strategy in medicinal chemistry to optimize ligand-receptor interactions.

Chain Elongation: A standard one-carbon homologation can be achieved by converting the alcohol to the corresponding halide, 5-(3-chloropropyl)-1-methyl-1H-pyrazole. Nucleophilic substitution with sodium cyanide (NaCN) yields the nitrile, 4-(1-methyl-1H-pyrazol-5-yl)butanenitrile. Subsequent hydrolysis of the nitrile affords the carboxylic acid, or reduction yields the amine, providing access to a four-carbon chain. Grignard-based strategies or Wittig reactions on the aldehyde derivative can also be employed for chain extension.

Chain Shortening: Shortening the three-carbon chain by one unit to an ethyl linker can be accomplished via oxidation of the primary alcohol to the carboxylic acid, 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. A Curtius, Hofmann, or Schmidt rearrangement can then be used to convert the carboxylic acid into an amine with one fewer carbon atom, 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine. Alternatively, oxidative cleavage methods could be explored, although they may be less direct.

Mechanistic Studies of Key Transformation Pathways

The transformations of this compound are governed by well-established reaction mechanisms. For instance, the directed ortho-metalation pathway is believed to proceed through a complex-induced proximity effect. The lithium cation of the base (e.g., n-BuLi) coordinates to the oxygen of the deprotonated hydroxyl group, bringing the butyl anion into close proximity to the C4 proton of the pyrazole ring, thereby facilitating its abstraction over the sterically less accessible C3 proton. rsc.orgresearchgate.net

Mechanistic investigations into the functionalization of the pyrazole ring often employ computational studies and kinetic analysis. For example, the electrophilic substitution at the C4 position, a common reaction for pyrazoles, proceeds via a standard electrophilic aromatic substitution (SᵤAr) mechanism involving the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the rate and regioselectivity of the reaction.

In the context of side-chain modifications, the oxidation of the alcohol to an aldehyde with PCC involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted E2 elimination of a proton from the adjacent carbon. The mechanism of converting the alcohol to an alkyl chloride with thionyl chloride proceeds through a chlorosulfite ester intermediate, which can then decompose via an Sₙi (internal nucleophilic substitution) mechanism to yield the final product with retention of configuration.

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.com Consequently, the synthesis of novel derivatives and analogues of this compound is of significant interest for exploring structure-activity relationships (SAR). SAR studies aim to systematically modify the structure of a lead compound to identify the key chemical features responsible for its biological activity and to optimize properties like potency and selectivity. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

For this compound, SAR studies would typically involve systematic modifications at three key positions:

The Pyrazole Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, nitro groups) at the C3 and C4 positions using the metalation strategies described in section 4.2.3.

The N-1 Position: Replacing the N-methyl group with other alkyl or aryl groups to probe the steric and electronic requirements at this position.

The Alkyl Chain and Terminal Group: Varying the length of the alkyl chain (as per section 4.3.2) and modifying the terminal alcohol to other functional groups (e.g., amides, sulfonamides, ethers, esters) as described in section 4.3.1.

By synthesizing a library of such analogues and evaluating their biological activity, researchers can build a comprehensive SAR model. This model can guide the rational design of new, more potent, and selective compounds for specific biological targets.

| Position of Modification | Modification Type | Example Analogue | Synthetic Rationale |

|---|---|---|---|

| Pyrazole C4-Position | Aryl substitution | 3-(1-Methyl-4-phenyl-1H-pyrazol-5-yl)propan-1-ol | Explore impact of bulky, aromatic substituent on activity. |

| Pyrazole C3-Position | Carboxylic acid | 5-(3-Hydroxypropyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Introduce a hydrogen bond donor/acceptor and potential salt bridge formation. |

| Alkyl Chain | Chain elongation | 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol | Probe optimal distance between pyrazole core and terminal functional group. |

| Terminal Functional Group | Conversion to amide | N-Benzyl-3-(1-methyl-1H-pyrazol-5-yl)propanamide | Introduce hydrogen bonding capabilities and additional steric bulk. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution and the solid state. For 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing unequivocal evidence of its covalent framework and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms within the molecule. The expected chemical shifts for this compound are predicted based on the analysis of structurally similar pyrazole (B372694) derivatives and the known effects of alkyl and hydroxyl substituents. cdnsciencepub.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the pyrazole ring protons, the N-methyl group, and the propanol (B110389) side chain. The aromatic protons on the pyrazole ring are expected to appear as doublets, reflecting their coupling to each other. The methylene (B1212753) groups of the propanol chain will exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons.

To definitively assign these signals and to establish the connectivity between atoms, a suite of two-dimensional NMR experiments is employed. nih.govresearchgate.netresearchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled protons on the pyrazole ring and along the propanol side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is instrumental in establishing the connectivity between the pyrazole ring and the propanol side chain, for instance, by showing a correlation between the methylene protons of the propanol chain and the C5 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the substitution pattern on the pyrazole ring by observing through-space interactions between the N-methyl protons and the protons of the propanol side chain.

Predicted NMR Data for this compound ¹H NMR (in CDCl₃, predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (pyrazole) | ~7.3 | d | ~2.0 |

| H-4 (pyrazole) | ~6.0 | d | ~2.0 |

| N-CH₃ | ~3.8 | s | - |

| -CH₂- (α to pyrazole) | ~2.8 | t | ~7.5 |

| -CH₂- (β to pyrazole) | ~1.9 | m | ~7.0 |

| -CH₂- (γ to pyrazole, α to OH) | ~3.7 | t | ~6.5 |

¹³C NMR (in CDCl₃, predicted)

| Carbons | Chemical Shift (δ, ppm) |

|---|---|

| C-5 (pyrazole) | ~148 |

| C-3 (pyrazole) | ~138 |

| C-4 (pyrazole) | ~105 |

| N-CH₃ | ~36 |

| -CH₂- (α to pyrazole) | ~28 |

| -CH₂- (β to pyrazole) | ~32 |

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the crystalline state. researchgate.netacs.org This is particularly valuable for identifying and characterizing different polymorphic forms of a compound, which may exhibit distinct physical properties. For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, could be employed to study its solid-state conformation and packing. Different polymorphs would likely display variations in their ¹³C chemical shifts due to differences in the local electronic environment and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. researchgate.netnih.govmdpi.comdergipark.org.tracs.org For this compound (C₇H₁₂N₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its chemical formula with high confidence.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound is expected to be characteristic of both the N-methylpyrazole ring and the propanol side chain. nih.govresearchgate.netresearchgate.netlibretexts.org

Key fragmentation pathways would likely involve:

Cleavage of the propanol side chain: Loss of water (H₂O) from the molecular ion is a common fragmentation for alcohols. Alpha-cleavage next to the oxygen atom is also expected.

Fragmentation of the pyrazole ring: The pyrazole ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or N₂. researchgate.net The presence of the N-methyl group will influence the fragmentation pattern compared to N-unsubstituted pyrazoles. researchgate.netresearchgate.net

Predicted Key MS/MS Fragments of [C₇H₁₂N₂O + H]⁺

| m/z | Possible Fragment Structure/Loss |

|---|---|

| 123 | [M+H - H₂O]⁺ |

| 110 | [M+H - CH₂OH]⁺ |

| 96 | Fragment from cleavage of the propanol chain |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-N bonds. The broad O-H stretching band is a key indicator of the hydroxyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring vibrations are expected to be particularly active in the Raman spectrum due to changes in polarizability during these vibrations.

Predicted Vibrational Frequencies

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (alcohol) | ~3350 (broad) | Weak |

| C-H stretch (aromatic) | ~3100 | ~3100 |

| C-H stretch (aliphatic) | ~2950-2850 | ~2950-2850 |

| C=N, C=C stretch (pyrazole ring) | ~1600-1450 | Strong |

Characteristic Functional Group Frequencies

The infrared spectrum of this compound is defined by the vibrational frequencies of its constituent parts: the N-methylpyrazole ring and the propan-1-ol side chain. While a definitive experimental spectrum for this specific molecule is not widely published, a detailed analysis can be constructed from the known characteristic frequencies of its functional groups.

The most prominent feature is the absorption due to the hydroxyl (-OH) group of the propanol moiety. This typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹, arising from O-H stretching vibrations, with the broadening caused by intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration of the primary alcohol is expected to produce a strong band between 1050 and 1085 cm⁻¹.

The pyrazole ring contributes several characteristic bands. Vibrations associated with the C=N and C=C bonds within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. derpharmachemica.com The stretching vibrations of the C-H bonds on the pyrazole ring typically appear around 3100-3150 cm⁻¹. The N-methyl group introduces C-H stretching vibrations in the 2850-2960 cm⁻¹ range, overlapping with those from the propyl chain, and a characteristic C-N stretching vibration.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600-3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3150-3100 | C-H Stretch | Pyrazole Ring | Medium |

| 2960-2850 | C-H Stretch | Propyl Chain & N-Methyl | Strong |

| 1600-1450 | C=N, C=C Stretch | Pyrazole Ring | Medium-Strong |

| 1470-1430 | C-H Bend | CH₂, CH₃ | Variable |

Conformational Insights from Vibrational Modes

The flexibility of the propanol side chain allows the molecule to exist in several different conformations, which can be studied through their distinct vibrational modes. The rotation around the C-C single bonds of the propyl group leads to various staggered and eclipsed conformers. For a simple propanol molecule, these are often designated by the dihedral angles along the C-C-C-O backbone, such as Gauche-trans (Gt), Gauche-gauche (Gg), and Trans-gauche (Tg). arxiv.orgresearchgate.net

Each of these conformers has a unique energy level and a slightly different vibrational spectrum. For instance, the frequency of the O-H stretching and C-O stretching modes can be sensitive to the conformational state. researchgate.net In gaseous or matrix isolation studies of propanol, distinct IR absorption bands have been assigned to specific conformers. arxiv.org In the case of this compound, the bulky pyrazole ring would create steric interactions that influence the relative stability of these conformers. The most stable conformation would likely minimize steric hindrance between the ring and the hydroxyl group. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies for each stable conformer, which can then be compared with experimental data to determine the conformational population. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, detailing bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

While the crystal structure for this compound is not publicly available, an analysis of a closely related structure, such as 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), provides a clear example of the data obtained from such an experiment. nih.govresearchgate.net Single-crystal X-ray diffraction (SC-XRD) analysis would determine the precise three-dimensional arrangement of atoms in the crystal lattice.

The analysis would reveal key structural parameters, including:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Molecular Geometry: Precise bond lengths and angles for both the pyrazole ring and the propanol side chain, confirming the connectivity and planarity of the pyrazole ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are crucial. In this molecule, the hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O). The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. These interactions dictate the crystal packing and influence the physical properties of the solid. nih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Pyrazole Ethanol Derivative (Data based on 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol researchgate.net)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.165(2) |

| b (Å) | 11.472(3) |

| c (Å) | 9.773(2) |

| β (°) | 113.34(2) |

| Volume (ų) | 1046.2(4) |

This data allows for the construction of a detailed model of the molecule's solid-state conformation and its packing arrangement within the crystal.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze bulk crystalline samples. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a microcrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phase of the material. cambridge.org

The PXRD pattern consists of a series of peaks (reflections) at specific diffraction angles (2θ), with each peak corresponding to a set of lattice planes (hkl) as described by Bragg's Law. This pattern is unique to a specific crystal structure. researchgate.net For this compound, PXRD would be used to:

Confirm Crystalline Identity: By comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either calculated from single-crystal data or from a standard), one can confirm the identity and purity of the crystalline solid.

Identify Polymorphs: The compound may exist in different crystalline forms (polymorphs), each with a distinct PXRD pattern. PXRD is the primary tool for identifying and distinguishing between these forms.

Assess Bulk Purity: The absence of peaks from known impurities or other crystalline phases indicates the purity of the bulk sample.

The agreement between PXRD data and a pattern simulated from single-crystal data provides strong evidence that the bulk material has the same structure as the single crystal analyzed. cambridge.org

Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol.

DFT studies are instrumental in determining the ground state properties of this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key electronic properties can be calculated. These calculations reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For pyrazole (B372694) derivatives, this gap typically indicates a stable electronic structure. nih.gov The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Table 1: Calculated Ground State Properties of this compound (Exemplary Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives.

DFT calculations are also employed to predict spectroscopic parameters, which can be compared with experimental data for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies are commonly performed. nih.govresearchgate.net

The predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyrazole ring, the methyl group, and the propanol (B110389) chain. Similarly, the ¹³C NMR spectrum would provide insights into the carbon framework. The calculation of IR spectra helps in identifying the characteristic vibrational modes, such as the O-H stretching of the alcohol group and the C=N and C-N stretching vibrations of the pyrazole ring. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (pyrazole H) | δ 6.0-7.5 ppm |

| ¹H NMR (N-CH₃) | δ 3.8 ppm |

| ¹³C NMR (pyrazole C) | δ 110-140 ppm |

| IR (O-H stretch) | 3400 cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanol side chain in this compound allows for multiple conformations. Understanding the conformational landscape is crucial as it can influence the compound's biological activity and physical properties.

Molecular mechanics methods, using force fields like AMBER or MMFF, are efficient for exploring the conformational space of flexible molecules. These calculations can identify low-energy conformers by systematically rotating the rotatable bonds in the propanol side chain. The potential energy surface can be mapped to locate the global minimum and other stable local minima, providing insights into the preferred three-dimensional structures of the molecule.

Molecular dynamics simulations offer a dynamic perspective on the conformational behavior of this compound. By simulating the molecule's movement over time in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), MD simulations can reveal how the solvent and temperature affect its conformational preferences and flexibility. researchgate.net These simulations are particularly valuable for understanding how the molecule might interact with biological targets, such as proteins.

Prediction of Reaction Mechanisms and Transition State Structures

Theoretical chemistry can be used to predict the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for possible reaction pathways.

For instance, the reactivity of the hydroxyl group in reactions such as esterification or etherification can be investigated. DFT calculations can model the reaction pathway, identifying the structures of intermediates and transition states. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Similarly, reactions involving the pyrazole ring, such as electrophilic substitution, can be theoretically explored to predict the most likely products. wuxiapptec.comscholaris.ca

Table 3: Predicted Activation Energies for a Hypothetical Reaction (Exemplary Data)

| Reaction Type | Reactant | Product | Activation Energy (kcal/mol) |

|---|---|---|---|

| Esterification | This compound + Acetic Acid | Ester Product | 15 |

Note: The data in this table is illustrative and based on general principles of organic reactivity and theoretical studies on related pyrazole derivatives.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor. For a compound like this compound, molecular docking could be employed to screen for potential biological targets and to understand the molecular basis of its activity.

Methodology and Potential Findings:

In a typical molecular docking study involving a pyrazole derivative, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software. Docking simulations would then be performed to fit the ligand into the active site of the protein.

The results of these simulations would provide a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex. Furthermore, the docking results would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes, including kinases and carbonic anhydrases. nih.govnih.govijpbs.com A hypothetical docking study of this compound with a protein kinase could reveal key interactions. The pyrazole ring might form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The methyl group could occupy a hydrophobic pocket, and the propanol side chain could form additional hydrogen bonds with the solvent-exposed region of the active site.

Illustrative Molecular Docking Predictions:

The following interactive table presents hypothetical docking results of this compound with a generic protein kinase to illustrate the potential outcomes of such a study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -7.5 | Glu91, Val25, Leu140 | Hydrogen Bond, Hydrophobic |

| Protein Kinase Y | -6.8 | Asp155, Phe78 | Hydrogen Bond, Pi-Stacking |

| Protein Kinase Z | -8.2 | Cys89, Met90, Leu15 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are widely used in drug discovery and environmental science to predict the activity of new chemical entities and to understand the structural requirements for a desired effect.

Methodologies for Pyrazole Derivatives:

For a series of pyrazole derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. shd-pub.org.rsnih.govresearchgate.netacs.orgresearchgate.net These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Once the descriptors are calculated, a mathematical equation is derived using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the descriptors with the observed biological activity (e.g., IC50 values).

A QSPR study follows a similar methodology but aims to predict physicochemical properties such as boiling point, solubility, or partition coefficient. nih.gov

Potential Application to this compound:

If this compound were part of a series of related compounds with known biological activity, a QSAR model could be developed. The model might reveal that specific structural features, such as the presence of the N-methyl group on the pyrazole ring or the length of the alkyl alcohol chain, are crucial for activity. For example, a QSAR model for a set of pyrazole-based enzyme inhibitors might look like the hypothetical equation below:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors increase the inhibitory activity, while a larger molecular weight has a negative impact.

Illustrative QSAR Model Parameters:

The following interactive table presents hypothetical statistical parameters for a QSAR model developed for a series of pyrazole derivatives.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | A measure of the model's predictive ability, obtained through cross-validation. |

| F-statistic | 120.5 | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate | 0.25 | Represents the average deviation of the predicted values from the observed values. |

Note: The data in this table is hypothetical and for illustrative purposes only, as a specific QSAR model for a series containing this compound is not available.

Biological Activity and Mechanistic Studies of 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol Non Clinical Focus

Enzyme Inhibition and Activation Studies in vitro

No studies detailing the direct enzyme inhibition or activation by 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol were identified. Research on other pyrazole-containing molecules, however, demonstrates their potential as enzyme modulators. For instance, various pyrazole (B372694) derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), lactate (B86563) dehydrogenase (LDH), and c-Jun N-terminal Kinase (JNK3). mdpi.comnih.govnih.gov

Characterization of Kinetic Parameters

There is no publicly available information on the kinetic parameters, such as IC₅₀ or Kᵢ values, for the interaction of this compound with any enzyme.

Identification of Target Enzymes

The specific enzyme targets of this compound have not been identified in the reviewed literature. Broader studies on pyrazole derivatives have identified targets such as VEGFR-2 kinase and tubulin. nih.gov

Receptor Binding Assays and Ligand-Target Interactions in vitro

Specific data from receptor binding assays for this compound are not available. However, the pyrazole core is a common scaffold in the design of ligands for various receptors, including cannabinoid receptors. elsevierpure.comnih.gov

Affinity and Selectivity Profiling

No experimental data exists in the public domain regarding the affinity (e.g., Kd, Ki) or selectivity of this compound for any specific biological receptor.

Allosteric Modulation Investigations

There is no information available to suggest that this compound acts as an allosteric modulator at any receptor.

Cellular Assays and Signal Transduction Pathway Modulation in vitro

No studies were found that investigated the effects of this compound in cellular assays or its impact on signal transduction pathways. Research on other pyrazole derivatives has shown activities such as the induction of apoptosis and modulation of cell cycle progression in cancer cell lines. nih.gov For example, some pyrazole derivatives have been shown to affect downstream signaling pathways like MAPK and PI3K. nih.gov However, these findings are not directly attributable to this compound.

Cellular Proliferation and Viability Assays

Cellular proliferation and viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound on various cell lines. Standard methods include colorimetric assays such as MTT and MTS, which measure metabolic activity as an indicator of cell viability. abcam.comnih.gov Another approach is the use of fluorescent dyes that differentiate between live and dead cells based on membrane integrity. promega.com

Table 1: Representative Data from Cellular Viability Assays on a Hypothetical Compound

| Cell Line | Assay Type | Concentration (µM) | % Viability |

| Cancer Cell Line A | MTT | 1 | 98.2 |

| 10 | 75.4 | ||

| 50 | 42.1 | ||

| Normal Cell Line B | MTS | 1 | 99.1 |

| 10 | 95.8 | ||

| 50 | 88.3 |

This table is illustrative and does not represent actual data for this compound.

Gene Expression and Protein Modulation Studies

To understand the molecular mechanisms underlying a compound's effects, researchers often investigate changes in gene and protein expression. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are employed to measure the levels of specific mRNA transcripts and proteins, respectively. These studies can reveal whether a compound influences pathways involved in cell cycle regulation, apoptosis, or other critical cellular processes.

Mechanisms of Cellular Response

Elucidating the precise mechanisms of cellular response to a compound is a critical step. This can involve identifying direct molecular targets, such as enzymes or receptors, through binding assays and computational modeling. Further investigation might explore the activation or inhibition of specific signaling pathways. For instance, some pyrazole derivatives have been shown to exert their effects by modulating the activity of kinases or other signaling proteins. researchgate.net

In Vivo Pharmacodynamic Investigations in Animal Models

Exploration of Biological Effects in Model Organisms

Preclinical in vivo studies in animal models, such as rodents, are essential to understand the physiological effects of a compound. These studies can assess the compound's impact on a specific disease model or its general biological activity. For example, some pyrazole derivatives have been evaluated for their antihyperglycemic activity in rat models. nih.gov

Target Engagement Studies in Animal Tissues

Target engagement studies aim to confirm that the compound interacts with its intended molecular target within a living organism. This can be achieved through techniques like positron emission tomography (PET) with a radiolabeled version of the compound or by measuring downstream biomarkers in tissue samples collected from treated animals.

Structure-Activity Relationship (SAR) Studies Based on Synthesized Analogues

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogues of a lead compound to determine how chemical modifications affect its biological activity. acs.org By systematically altering different parts of the molecule, researchers can identify key structural features required for potency and selectivity. This information is crucial for optimizing the compound's properties. For instance, SAR studies on pyrazole-based compounds have led to the development of potent and selective inhibitors for various therapeutic targets. researchgate.netcu.edu.eg

Table 2: Illustrative Structure-Activity Relationship Data

| Compound Analogue | Modification | IC50 (µM) |

| Lead Compound | - | 10.5 |

| Analogue 1 | Methyl group at position X | 5.2 |

| Analogue 2 | Phenyl group at position X | 25.8 |

| Analogue 3 | Hydroxyl group at position Y | 8.9 |

This table is illustrative and does not represent actual data for this compound.

Identification of Molecular Targets and Pathways of Action

Information regarding the molecular targets and pathways of action for this compound is not available in the current body of scientific literature. While the broader class of pyrazole derivatives has been investigated for various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities, these findings cannot be directly extrapolated to this specific chemical entity. The biological impact of a molecule is highly dependent on its unique three-dimensional structure and substituent groups, which determine its interaction with biological macromolecules.

Numerous studies on other pyrazole derivatives have identified a range of molecular targets. For instance, certain substituted pyrazoles have been found to act as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT), suggesting potential antimicrobial mechanisms. ssrn.com Other pyrazolol derivatives have demonstrated neuroprotective effects, potentially through mechanisms involving free radical scavenging and metal ion chelation. nih.gov However, without experimental data for this compound, any discussion of its potential targets or pathways would be purely speculative.

Future research, including high-throughput screening, proteomic and transcriptomic analyses, and specific enzymatic assays, would be necessary to elucidate the biological activity profile and identify the molecular targets of this compound.

Analytical Methodologies for Detection, Separation, and Quantification of 3 1 Methyl 1h Pyrazol 5 Yl Propan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol from reaction mixtures, impurities, or complex matrices, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. Method development typically focuses on reversed-phase chromatography, which is well-suited for polar analytes. biopharmaservices.comhplc.eu

A typical HPLC method would employ a C18 stationary phase, which provides the necessary hydrophobicity to retain the compound while allowing for elution with a polar mobile phase. ijcpa.in The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, to control the retention time. sielc.com The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility by controlling the ionization of the pyrazole (B372694) ring. sigmaaldrich.com

Validation of the HPLC method is crucial to ensure its reliability for quantification. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.in

Interactive Data Table: Example HPLC Method Parameters and Validation Data

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Column Temperature | 25 °C |

| Approximate Retention Time | 4.5 min |

| Validation Parameters | |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.3 µg/mL |

| LOQ | 0.9 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to its polarity and the presence of an active hydrogen in the hydroxyl group, which can lead to poor peak shape and thermal degradation. nih.gov

To overcome these limitations, derivatization is employed to convert the polar alcohol into a more volatile and thermally stable derivative. sigmaaldrich.com A common derivatization technique is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process increases the volatility and reduces the polarity of the analyte, making it amenable to GC analysis. nih.gov

The derivatized compound can then be separated on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase.

Interactive Data Table: Hypothetical GC Method for TMS-Derivatized Compound

| Parameter | Value |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | 70 °C for 30 minutes |

| GC Conditions | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Approximate Retention Time | 12.8 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of pyrazole derivatives. rsc.orgorientjchem.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.

For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, is typically a mixture of a polar and a non-polar solvent, with the ratio adjusted to achieve optimal separation. A common mobile phase system for compounds of similar polarity is a mixture of ethyl acetate (B1210297) and hexane. orientjchem.org Visualization of the separated spots on the TLC plate is usually achieved under UV light, as the pyrazole ring is UV-active. rsc.org

Interactive Data Table: Example TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase | Ethyl Acetate : Hexane (1:1, v/v) |

| Visualization | UV lamp at 254 nm |

| Hypothetical Rf of Product | ~0.4 |

| Hypothetical Rf of Starting Material | Varies depending on the precursor |

Hyphenated Techniques for Identification and Quantification in Complex Matrices

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the definitive identification and sensitive quantification of this compound, especially at trace levels in complex samples.

LC-MS/MS and GC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer exceptional selectivity and sensitivity. technologynetworks.commdpi.com LC-MS/MS is particularly well-suited for this compound due to its polarity, often utilizing electrospray ionization (ESI) to generate ions of the intact molecule. nih.gov

In tandem mass spectrometry (MS/MS), a specific precursor ion (often the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and allows for quantification with very low detection limits, even in the presence of co-eluting matrix components. nih.govresearchgate.net

GC-MS/MS would be used for the analysis of the derivatized form of the compound. Electron Ionization (EI) is a common ionization technique in GC-MS, which generates a pattern of fragment ions that serves as a chemical fingerprint for the compound.

Interactive Data Table: Hypothetical MS/MS Parameters for Quantification

| Parameter | This compound |

| LC-MS/MS (ESI+) | |